molecular formula C11H9NO2 B2857483 3-(1H-pyrrol-2-yl)benzoic acid CAS No. 1329058-96-9

3-(1H-pyrrol-2-yl)benzoic acid

Cat. No. B2857483
CAS RN: 1329058-96-9
M. Wt: 187.198
InChI Key: LLVNRLHZSZPIJD-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-2-yl)benzoic acid is a compound with the molecular formula C11H9NO2 and a molecular weight of 187.2 . It is a solid substance .


Synthesis Analysis

The synthesis of 3-(1H-pyrrol-2-yl)benzoic acid involves several steps. One method involves the use of benzotriazol-1-ol and N-(3-dimethylaminopropyl)-N-ethylcarbodiimide in dichloromethane for 20 hours at ambient temperature . Other methods involve the use of LiAlH4 in tetrahydrofuran .


Molecular Structure Analysis

The InChI code for 3-(1H-pyrrol-2-yl)benzoic acid is 1S/C11H9NO2/c13-11(14)9-4-3-5-10(8-9)12-6-1-2-7-12/h1-8H,(H,13,14) .


Physical And Chemical Properties Analysis

3-(1H-pyrrol-2-yl)benzoic acid is a solid substance . It has a molecular weight of 187.2 . The compound should be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

Antibacterial and Antitubercular Agents

Compounds derived from 3-(1H-pyrrol-2-yl)benzoic acid have been studied for their antibacterial and antitubercular properties. A series of benzohydrazides, which include the pyrrol-2-yl moiety, have shown promising activity against various bacterial strains and Mycobacterium tuberculosis . These findings suggest potential for the development of new therapeutic agents in the fight against resistant bacterial infections and tuberculosis.

Enzyme Inhibition

The derivatives of 3-(1H-pyrrol-2-yl)benzoic acid have been evaluated for their ability to inhibit key enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR) . These enzymes are critical in the metabolic pathways of bacteria, making them excellent targets for antibiotic drug design. The inhibition of these enzymes can lead to effective treatments for bacterial infections.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of 3-(1H-pyrrol-2-yl)benzoic acid derivatives with target enzymes . These studies help in predicting the binding affinity and orientation of the compounds within the active sites of enzymes, providing insights into the design of more potent inhibitors.

Physiological Activities of Pyrrole Derivatives

Pyrrole derivatives, including those with a 3-(1H-pyrrol-2-yl)benzoic acid structure, have been isolated from natural sources and are known to possess various biological functions . These compounds have been associated with physiological activities such as the formation of advanced glycation end products (AGEs), which are significant in the context of diabetes and other lifestyle diseases.

Proteomics Research

3-(1H-pyrrol-2-yl)benzoic acid is used as a specialty chemical in proteomics research . Its unique structure makes it suitable for studying protein interactions and functions, which can lead to the discovery of new biomarkers and therapeutic targets.

Synthesis of Medicinally Active Compounds

The pyrrole subunit found in 3-(1H-pyrrol-2-yl)benzoic acid is a versatile building block for the synthesis of a wide range of medicinally active compounds . These include drugs with antipsychotic, anticancer, antibacterial, antifungal, and antimalarial properties, highlighting the importance of this molecule in pharmaceutical chemistry.

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

3-(1H-pyrrol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVNRLHZSZPIJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrrol-2-yl)benzoic acid

CAS RN

1329058-96-9
Record name 3-(1H-pyrrol-2-yl)benzoic acid
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